5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione
Description
Properties
CAS No. |
3242-65-7 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-anilino-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)8-11-12(17)16(13(18)14-11)15-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,18) |
InChI Key |
OCPBKGQSDIJRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione typically involves the reaction of isobutylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as vacuum filtration and crystallization are employed for product isolation and purification .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Physicochemical Analysis
The table below compares 5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives from the evidence:
Key Observations:
Substituent Effects: The phenylamino group at position 3 in the target compound introduces hydrogen-bonding capability, contrasting with the fluorinated aryl groups in compounds (19a, 19b), which enhance electronegativity and metabolic stability . The 2-methylpropyl (isobutyl) group at position 5 contributes to lipophilicity, comparable to the isopropyl group in ’s compound. However, the isobutyl chain’s increased bulk may influence steric interactions in biological systems .
Synthetic Yields :
- Compounds 19a and 19b () show moderate yields (47.7–52.4%), suggesting challenges in synthesizing hydantoin derivatives with bulky or electron-deficient substituents .
Stereochemical and Formulation Considerations: The (5S)-3-cyclopropyl-5-isopropyl derivative () highlights the role of chirality in optimizing target binding, though solubility data are unavailable .
Molecular Weight Trends :
- The target compound (MW 247.3) bridges the gap between low-MW derivatives (e.g., 182.2 in ) and high-MW patented analogs (~500), balancing size and functionality for drug-likeness.
Biological Activity
5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione, also known as 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione, is a heterocyclic compound with promising biological activities. This article focuses on its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.29 g/mol
- CAS Number : 3242-65-7
- IUPAC Name : 3-anilino-5-(2-methylpropyl)imidazolidine-2,4-dione
The synthesis of this compound typically involves the reaction of phenyl isocyanate with appropriate amino acid derivatives. The compound's mechanism of action primarily revolves around its interaction with biological macromolecules, particularly enzymes. It is hypothesized that the compound may act as an enzyme inhibitor by binding to active sites on target proteins, thereby blocking substrate access and inhibiting catalytic activity.
Anticonvulsant Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. For instance, a study demonstrated that related compounds could significantly reduce seizure activity in animal models, suggesting a potential application in epilepsy treatment .
Antimicrobial Properties
This compound has been explored for its antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as a lead compound in developing new antibiotics.
Cardiovascular Effects
In a pharmacological study involving cardiovascular assessments in rats, compounds similar to this compound induced significant hypotension and bradycardia. These effects were attributed to the activation of endothelial muscarinic receptors and subsequent nitric oxide release, highlighting the compound's potential in treating cardiovascular disorders .
Case Studies
- Antinociceptive Effects : A study investigated the antinociceptive properties of related imidazolidinic compounds. The results indicated that these compounds could effectively reduce pain responses in animal models, supporting their use in pain management therapies .
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound could inhibit metalloproteinases involved in inflammatory processes. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
